molecular formula C14H22N4OS B3599812 N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA

N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA

Cat. No.: B3599812
M. Wt: 294.42 g/mol
InChI Key: UEMWBDCIRGHWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinoethyl group and a pyridylethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 2-(2-pyridyl)ethylamine with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl or pyridylethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]UREA: Similar structure but with a urea moiety instead of thiourea.

    N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]CARBAMATE: Contains a carbamate group instead of thiourea.

    N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]SULFONAMIDE: Features a sulfonamide group in place of thiourea.

Uniqueness

N-(2-MORPHOLINOETHYL)-N’-[2-(2-PYRIDYL)ETHYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(2-pyridin-2-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c20-14(16-6-4-13-3-1-2-5-15-13)17-7-8-18-9-11-19-12-10-18/h1-3,5H,4,6-12H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWBDCIRGHWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(2-MORPHOLINOETHYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.